

Application Notes and Protocols for the Synthesis and Purification of Rusalatide Acetate

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Compound of Interest

Compound Name: *Rusalatide Acetate*

Cat. No.: *B612539*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques for the chemical synthesis and purification of **Rusalatide Acetate**, a 23-amino acid regenerative peptide. The protocols detailed below are based on established methodologies for solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC), tailored for a peptide with the characteristics of **Rusalatide Acetate**.

Introduction to Rusalatide Acetate

Rusalatide Acetate, also known as TP508, is a synthetic peptide with the sequence H-Ala-Gly-Tyr-Lys-Pro-Asp-Glu-Gly-Lys-Arg-Gly-Asp-Ala-Cys-Glu-Gly-Asp-Ser-Gly-Gly-Pro-Phe-Val-OH. It represents a fragment of the human prothrombin molecule and functions as a non-proteolytically-activated thrombin receptor (NPAR) agonist. **Rusalatide Acetate** has been investigated for its therapeutic potential in promoting tissue repair and regeneration, including in bone fractures and diabetic foot ulcers.[1][2][3] Its mechanism of action involves binding to receptors on endothelial and stem cells, which triggers a signaling cascade to stimulate tissue revascularization and regeneration.[4]

Synthesis of Rusalatide Acetate via Solid-Phase Peptide Synthesis (SPPS)

Rusalatide Acetate is synthesized using the Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) methodology. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).

Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of Rusalatide Acetate

This protocol outlines the manual synthesis of **Rusalatide Acetate** on a 0.1 mmol scale. Automated synthesizers can also be programmed with similar steps.

Materials and Reagents:

- Fmoc-Rink Amide resin (or a similar amide-producing resin)
- Fmoc-protected amino acids corresponding to the **Rusalatide Acetate** sequence
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)
- Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)
- Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water
- Diethyl ether (cold)

Procedure:

- Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.

- Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes to remove the Fmoc protecting group from the resin's linker.
- Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times).
- Amino Acid Coupling (Repeated for each amino acid in the sequence, starting from the C-terminus - Valine):
 - In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity) and an equimolar amount of HBTU/HATU in DMF.
 - Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and allow it to pre-activate for 1-2 minutes.
 - Add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction vessel for 1-2 hours to ensure complete coupling. A ninhydrin test can be performed to confirm the absence of free amines.
 - Drain the coupling solution and wash the resin with DMF (3-5 times).
- Final Deprotection: After the final amino acid (Alanine) has been coupled, perform a final Fmoc deprotection as described in step 2.
- Resin Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and finally Methanol. Dry the resin under vacuum.
- Cleavage and Deprotection:
 - Treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
 - Filter the resin and collect the filtrate containing the crude peptide.
- Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

- Collection and Drying: Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide pellet under vacuum.

Purification of Rusalatide Acetate via RP-HPLC

The crude **Rusalatide Acetate** is purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC). This technique separates the target peptide from impurities based on its hydrophobicity.

Experimental Protocol: RP-HPLC Purification of Rusalatide Acetate

Materials and Reagents:

- Crude **Rusalatide Acetate** peptide
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Preparative RP-HPLC system with a C18 column

Procedure:

- Sample Preparation: Dissolve the crude **Rusalatide Acetate** in a minimal amount of a suitable solvent, typically the initial mobile phase composition (e.g., 95% Water/5% ACN with 0.1% TFA).
- Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions.
- Chromatographic Separation:
 - Inject the dissolved crude peptide onto the column.

- Elute the peptide using a linear gradient of increasing acetonitrile concentration. A typical gradient for a 23-amino acid peptide would be from 5% to 60% ACN over 30-60 minutes. The exact gradient should be optimized based on analytical HPLC of the crude product.
- Monitor the elution profile at a wavelength of 214 nm or 280 nm.
- Fraction Collection: Collect fractions corresponding to the main peptide peak.
- Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
- Lyophilization: Pool the fractions with the desired purity (typically >95%) and lyophilize to obtain the final purified **Rusalatide Acetate** as a white powder.

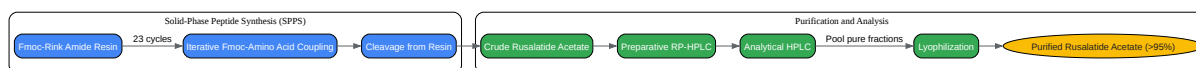
Quantitative Data Summary

The following table summarizes typical quantitative data expected from the synthesis and purification of **Rusalatide Acetate**. Actual results may vary depending on the specific conditions and scale of the synthesis.

Parameter	Typical Value
Synthesis Scale	0.1 mmol
Crude Peptide Yield	70-85%
Crude Peptide Purity (by HPLC)	50-70%
Purified Peptide Yield (after HPLC)	20-40% (relative to crude)
Final Purity (by HPLC)	>95% (often >98-99%)[5]
Molecular Weight (Monoisotopic)	2430.05 Da
Molecular Formula	C97H146N28O36S

Visualizations

Experimental Workflow for Rusalatide Acetate Synthesis and Purification

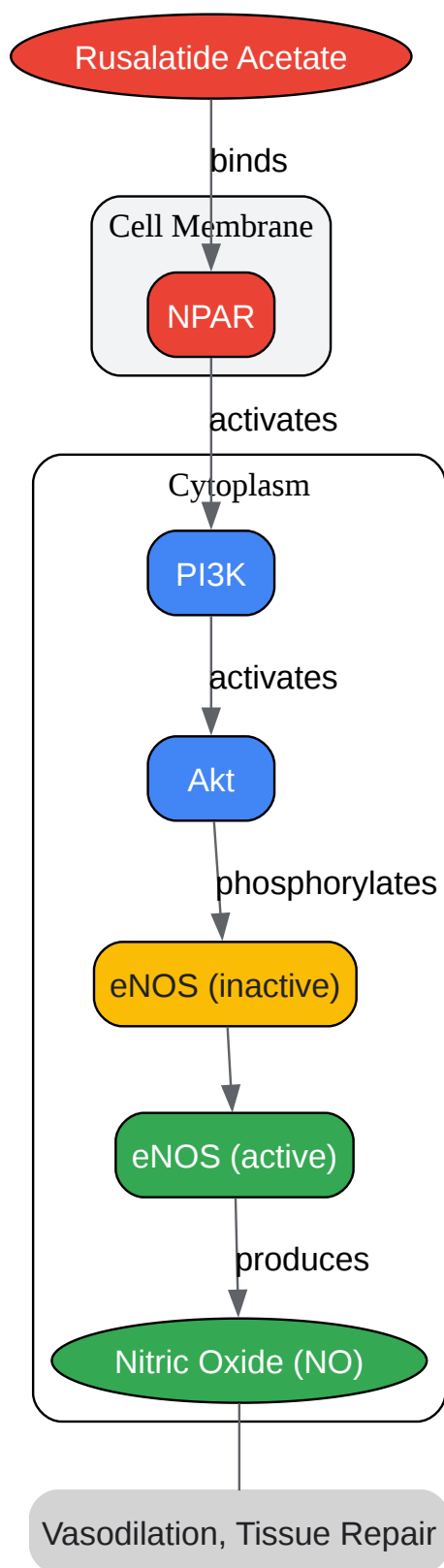


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Caption: Workflow for **Rusalatide Acetate** Synthesis and Purification.

Signaling Pathway of Rusalatide Acetate

Rusalatide Acetate acts as a Non-Proteolytically-Activated Thrombin Receptor (NPAR) agonist. Upon binding to its receptor on endothelial cells, it initiates a signaling cascade that leads to the activation of endothelial Nitric Oxide Synthase (eNOS) and the production of nitric oxide (NO), a key molecule in vasodilation and tissue repair. A critical part of this pathway is the activation of the PI3K/Akt signaling cascade.



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Caption: **Rusalatide Acetate** Signaling Pathway.

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